molecular formula C13H9NO3 B114089 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 79359-44-7

4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Katalognummer B114089
CAS-Nummer: 79359-44-7
Molekulargewicht: 227.21 g/mol
InChI-Schlüssel: FEXCPFKJRNXTEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, also known as lucanthone, is a synthetic compound that has been extensively studied for its potential use as an anti-cancer agent. Lucanthone was originally developed as an anti-schistosomal drug, but its anti-cancer properties have been discovered more recently.

Wirkmechanismus

Lucanthone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can induce DNA damage and cell death in cancer cells. Lucanthone has also been shown to inhibit the activity of other enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP).

Biochemische Und Physiologische Effekte

Lucanthone has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development and progression of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

Lucanthone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable and has a long shelf life. However, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in cell culture media. In addition, 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to have low bioavailability in vivo, which can limit its effectiveness as an anti-cancer agent.

Zukünftige Richtungen

There are several future directions for 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione research. One direction is to investigate the potential use of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione in combination with other anti-cancer agents, such as chemotherapy drugs and radiation therapy. Another direction is to investigate the potential use of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione in the treatment of neurodegenerative diseases. Further research is also needed to investigate the mechanisms of action of 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione and to identify potential biomarkers for predicting response to 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione treatment. Finally, the development of more efficient synthesis methods for 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione could increase its availability for research and clinical use.

Synthesemethoden

Lucanthone can be synthesized through a multi-step process involving the reaction of 4-hydroxyquinoline-2-carboxylic acid with various reagents. The final step involves the reaction of the resulting intermediate with 2-chloromethyl-3,4-dihydro-2H-pyrano[3,2-c]quinoline-5,6-dione. The yield of the synthesis method is around 30%.

Wissenschaftliche Forschungsanwendungen

Lucanthone has been extensively studied for its potential anti-cancer properties. Research has shown that 4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy drugs. Lucanthone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

CAS-Nummer

79359-44-7

Produktname

4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

Molekularformel

C13H9NO3

Molekulargewicht

227.21 g/mol

IUPAC-Name

4-methyl-6H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C13H9NO3/c1-7-6-10(15)17-12-8-4-2-3-5-9(8)14-13(16)11(7)12/h2-6H,1H3,(H,14,16)

InChI-Schlüssel

FEXCPFKJRNXTEB-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C(=O)NC3=CC=CC=C32

Kanonische SMILES

CC1=CC(=O)OC2=C1C(=O)NC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.